3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile
Description
3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile is a heterocyclic compound featuring a benzothiopyran core, where a sulfur atom replaces the oxygen atom typically found in benzopyran derivatives. The compound’s structure includes a partially saturated six-membered ring fused to a benzene ring, with a cyano (-CN) group at the 4-position.
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromene-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTXVWDNWFMDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with acrylonitrile in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile has notable applications in several research domains:
Chemistry
It serves as a building block for synthesizing more complex molecules, facilitating the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits:
- Antimicrobial Activity: Effective against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity: Preliminary studies suggest it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with significant efficacy at low concentrations.
Medicine
The compound is explored as a precursor for drug development , particularly in designing novel therapeutic agents targeting specific diseases.
Industry
It is utilized in developing materials with specific electronic or optical properties, enhancing the functionality of various industrial applications.
Case Studies
Several case studies have explored the applications of this compound:
-
Antimicrobial Efficacy:
- A study published in MDPI demonstrated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 5 µg/mL.
-
Cancer Cell Studies:
- Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a reduction of cell viability by approximately 60% after 48 hours at an IC50 of 10 µM.
-
Mechanism of Action:
- The biological effects are thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The nitrile group and sulfur-containing ring are likely key functional groups involved in these interactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrile group and the sulfur-containing ring are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Influence: The cyano group’s electron-withdrawing nature may stabilize the ring system and modulate reactivity in nucleophilic or electrophilic substitutions.
Biological Activity
3,4-Dihydro-2H-1-benzothiopyran-4-carbonitrile (CAS Number: 120783-43-9) is an organic compound belonging to the class of benzothiopyrans, characterized by its unique molecular structure that includes a nitrile group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C10H9NS, with a molecular weight of 175.25 g/mol. Its structure features a sulfur-containing heterocyclic ring, which is significant for its reactivity and biological interactions.
The exact mechanism of action for this compound remains partially understood. However, it is believed that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. The nitrile group and the sulfur-containing ring are likely crucial functional groups involved in these interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant efficacy at low concentrations .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other related compounds was conducted:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Benzothiopyran | Yes | Yes |
| 2H-1-Benzothiopyran | Benzothiopyran | Moderate | Limited |
| Thiochroman | Thiochroman | Yes | Moderate |
This table highlights that while several related compounds exhibit some level of biological activity, this compound shows enhanced efficacy.
Case Studies
Several case studies have explored the biological applications of this compound:
- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response with significant inhibition at concentrations as low as 5 µg/mL .
- Cancer Cell Studies : Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in a reduction of cell viability by approximately 60% after 48 hours at an IC50 of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
